molecular formula C27H30N4O4 B2441504 1-(4-benzylpiperazin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione CAS No. 872855-29-3

1-(4-benzylpiperazin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione

Cat. No. B2441504
CAS RN: 872855-29-3
M. Wt: 474.561
InChI Key: CBWILMNPBKJTLN-UHFFFAOYSA-N
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Description

1-(4-benzylpiperazin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione is a useful research compound. Its molecular formula is C27H30N4O4 and its molecular weight is 474.561. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

Compounds similar to 1-(4-benzylpiperazin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione have been synthesized and evaluated for their anticancer activity. These compounds showed moderate-to-potent antiproliferative activities against various cancer cell lines such as Hela, A-549, and ECA-109 in vitro (Jiang, Xu, & Wu, 2016).

HIV-1 Inhibition

Derivatives of this compound have been explored as potential inhibitors of HIV-1 attachment. These derivatives showed marked improvements in pharmaceutical properties and have been identified as candidates for clinical studies, demonstrating proof of concept for their mechanism of action (Wang et al., 2009).

Antibacterial Activity

Similar compounds have been synthesized and screened for their antibacterial activity. These new compounds were found to possess significant antibacterial properties (Merugu, Ramesh, & Sreenivasulu, 2010).

Analgesic and Anti-inflammatory Evaluation

Some derivatives of this compound have been synthesized and evaluated for their analgesic and anti-inflammatory activities. These studies reported compounds with higher activities than the reference drug, indicating potential for new therapeutic applications (Abu‐Hashem & Gouda, 2011).

Binding Affinity to GluN2B-Containing NMDA Receptors

Research has been conducted on novel indole derivatives, including those similar to 1-(4-benzylpiperazin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione, for their binding affinity to GluN2B-containing NMDA receptors. This research contributes to the understanding of interactions in the binding process (Gitto et al., 2011).

properties

IUPAC Name

1-(4-benzylpiperazin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30N4O4/c32-25(29-14-16-35-17-15-29)20-31-19-23(22-8-4-5-9-24(22)31)26(33)27(34)30-12-10-28(11-13-30)18-21-6-2-1-3-7-21/h1-9,19H,10-18,20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBWILMNPBKJTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C(=O)C3=CN(C4=CC=CC=C43)CC(=O)N5CCOCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-benzylpiperazin-1-yl)-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)ethane-1,2-dione

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